10-Methylphenothiazine-3,7-dicarbaldehyde
Overview
Description
10-Methylphenothiazine-3,7-dicarbaldehyde is a chemical compound with the molecular formula C15H11NO2S and a molecular weight of 269.32 g/mol . It is a derivative of phenothiazine, a class of compounds known for their diverse applications in medicine and industry. This compound is characterized by the presence of two aldehyde groups at the 3 and 7 positions of the phenothiazine ring, along with a methyl group at the 10 position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methylphenothiazine-3,7-dicarbaldehyde typically involves the functionalization of phenothiazine derivatives. One common method includes the formylation of 10-methylphenothiazine using Vilsmeier-Haack reaction conditions, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde groups at the desired positions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar reaction pathways as laboratory methods, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
10-Methylphenothiazine-3,7-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)
Reduction: NaBH4, LiAlH4
Substitution: Amines, hydrazines, and other nucleophiles
Major Products Formed
Oxidation: 10-Methylphenothiazine-3,7-dicarboxylic acid
Reduction: 10-Methylphenothiazine-3,7-dimethanol
Substitution: 10-Methylphenothiazine-3,7-diimine derivatives
Scientific Research Applications
10-Methylphenothiazine-3,7-dicarbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 10-Methylphenothiazine-3,7-dicarbaldehyde is primarily related to its ability to interact with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity makes it useful in biochemical assays and drug development .
Comparison with Similar Compounds
Similar Compounds
10-Methylphenothiazine: Lacks the aldehyde groups, making it less reactive in certain chemical reactions.
Phenothiazine-3,7-dicarbaldehyde: Similar structure but without the methyl group at the 10 position, which can influence its reactivity and applications.
Uniqueness
10-Methylphenothiazine-3,7-dicarbaldehyde is unique due to the presence of both aldehyde groups and a methyl group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
10-methylphenothiazine-3,7-dicarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c1-16-12-4-2-10(8-17)6-14(12)19-15-7-11(9-18)3-5-13(15)16/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHUFBLISOGXHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=O)SC3=C1C=CC(=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326882 | |
Record name | 10-methylphenothiazine-3,7-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31123-52-1 | |
Record name | 10-methylphenothiazine-3,7-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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